molecular formula C28H22BrNO7S B1669721 D77

D77

Cat. No.: B1669721
M. Wt: 596.4 g/mol
InChI Key: UZYMVECXXFVCGS-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D77 is a benzoic acid derivative that functions as a novel anti-Human Immunodeficiency Virus-1 inhibitor. It targets the interaction between the viral protein integrase and the cellular protein Lens Epithelium-Derived Growth Factor/p75. This interaction is crucial for the integration of viral Deoxyribonucleic Acid into the host chromosome, an essential step in the Human Immunodeficiency Virus-1 life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D77 involves multiple steps, starting from benzoic acid derivatives. The key steps include bromination, thiazolidinone formation, and subsequent coupling reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D77 has significant applications in scientific research, particularly in the field of virology and drug discovery:

Mechanism of Action

D77 exerts its effects by specifically binding to the integrase catalytic core domain of Human Immunodeficiency Virus-1. This binding disrupts the interaction between integrase and Lens Epithelium-Derived Growth Factor/p75, preventing the integration of viral Deoxyribonucleic Acid into the host genome. Molecular docking studies and surface plasmon resonance binding assays have elucidated the binding mode of this compound, highlighting its high specificity and potency .

Comparison with Similar Compounds

Uniqueness of D77: this compound is unique due to its high specificity and potency in inhibiting the integrase-Lens Epithelium-Derived Growth Factor/p75 interaction. Unlike other compounds, this compound has been extensively studied for its binding mode and mechanism of action, making it a valuable lead compound for further drug development .

Properties

IUPAC Name

4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYMVECXXFVCGS-MXAYSNPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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